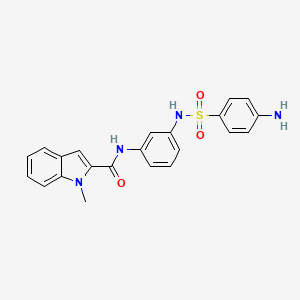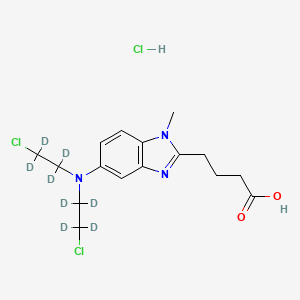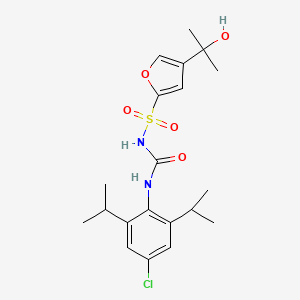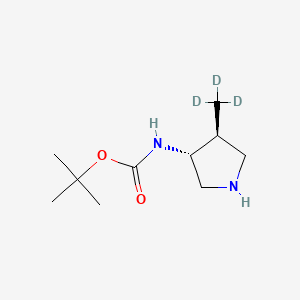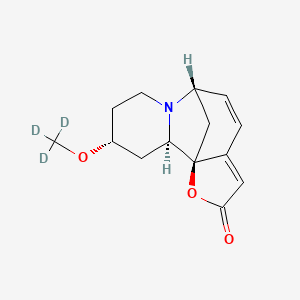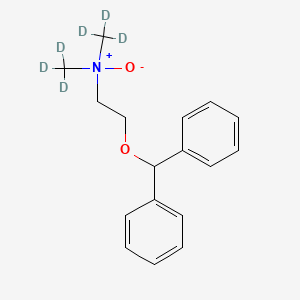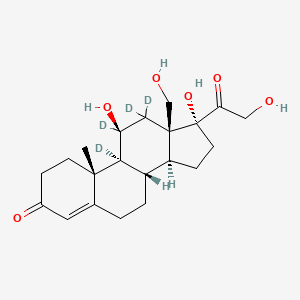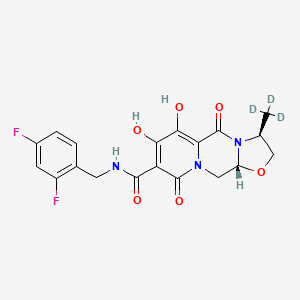
10-Hydroxy Cabotegravir-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxy Cabotegravir-d3 is a stable isotope-labeled compound, specifically a deuterated form of 10-Hydroxy Cabotegravir. It is used as a reference standard in various scientific research applications. The compound has a molecular formula of C19D3H14F2N3O6 and a molecular weight of 424.37 .
Méthodes De Préparation
The synthesis of 10-Hydroxy Cabotegravir-d3 involves multiple steps, starting from the precursor Cabotegravir. The synthetic route typically includes the introduction of deuterium atoms at specific positions in the molecule. The reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling. Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
10-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
10-Hydroxy Cabotegravir-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a reference standard for analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy. In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of Cabotegravir, an HIV-1 integrase inhibitor. The compound is also employed in the development of new therapeutic agents and in the investigation of drug metabolism and interactions .
Mécanisme D'action
The mechanism of action of 10-Hydroxy Cabotegravir-d3 is similar to that of Cabotegravir. It inhibits the HIV-1 integrase enzyme, which is essential for the integration of viral DNA into the host genome. By blocking this enzyme, the compound prevents the replication of the virus and reduces viral load in infected individuals. The molecular targets involved in this process include the integrase enzyme and the viral DNA .
Comparaison Avec Des Composés Similaires
10-Hydroxy Cabotegravir-d3 is similar to other integrase strand transfer inhibitors such as dolutegravir, raltegravir, elvitegravir, and bictegravir. These compounds share a common mechanism of action, targeting the integrase enzyme to inhibit viral replication. this compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by offering improved stability and reduced metabolic degradation .
Similar Compounds
- Dolutegravir
- Raltegravir
- Elvitegravir
- Bictegravir
Propriétés
Formule moléculaire |
C19H17F2N3O6 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(3R,6S)-N-[(2,4-difluorophenyl)methyl]-10,11-dihydroxy-8,13-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,11-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-7-30-12-6-23-14(19(29)24(8)12)16(26)15(25)13(18(23)28)17(27)22-5-9-2-3-10(20)4-11(9)21/h2-4,8,12,25-26H,5-7H2,1H3,(H,22,27)/t8-,12+/m0/s1/i1D3 |
Clé InChI |
LPQWTWPGBGIEHY-HYCLGAAASA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=C(C(=O)N3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
SMILES canonique |
CC1COC2N1C(=O)C3=C(C(=C(C(=O)N3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-[4-(2-carboxyethyl)-N-[4-[8-[4-[4-(2-carboxyethyl)-N-[4-(2-carboxyethyl)phenyl]anilino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]phenyl]anilino]phenyl]propanoic acid](/img/structure/B12422057.png)
